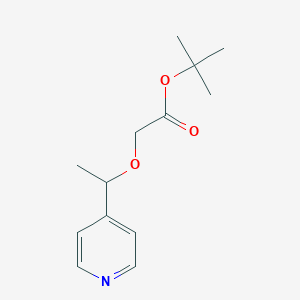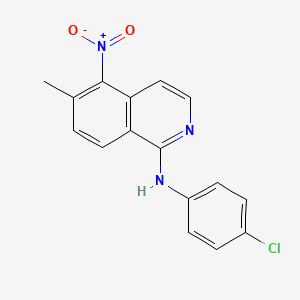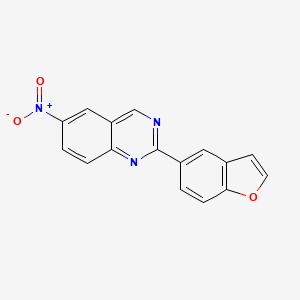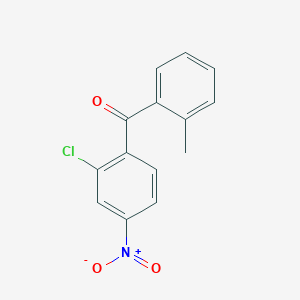
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a pyridine ring, and an ethoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate typically involves the esterification of 2-(1-pyridin-4-ylethoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the compound with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Substitution: Electrophilic substitution on the pyridine ring can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Hydrolysis: 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.
Reduction: 2-(1-pyridin-4-ylethoxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(1-pyridin-4-ylethoxy)acetic acid, which can then interact with biological macromolecules. The pyridine ring may also participate in binding interactions with enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 2-(piperidin-4-yl)acetate: Similar in structure but contains a piperidine ring instead of a pyridine ring.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ethoxyacetate moiety.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and a tert-butyl ester group.
Uniqueness
Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
tert-butyl 2-(1-pyridin-4-ylethoxy)acetate |
InChI |
InChI=1S/C13H19NO3/c1-10(11-5-7-14-8-6-11)16-9-12(15)17-13(2,3)4/h5-8,10H,9H2,1-4H3 |
Clé InChI |
QLIMLTNWMSPZPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=NC=C1)OCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
![6-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13874735.png)


![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
![tert-butyl N-[3-chloro-4-[(4-chloro-3-pyridin-2-ylphenyl)carbamoyl]phenyl]sulfonylcarbamate](/img/structure/B13874753.png)

![6-(4,4-dimethylpent-2-ynyl)-4~{H}-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13874757.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)





